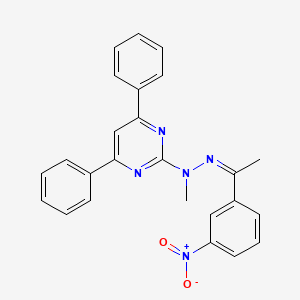![molecular formula C13H16F3NO B3834590 1-[2-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834590.png)
1-[2-(trifluoromethyl)benzyl]-3-piperidinol
説明
1-[2-(trifluoromethyl)benzyl]-3-piperidinol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the piperidine class of compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-[2-(trifluoromethyl)benzyl]-3-piperidinol is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems including dopamine, serotonin, and glutamate. It has also been shown to interact with several receptors including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-[2-(trifluoromethyl)benzyl]-3-piperidinol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may account for its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the glutamate system, which may account for its analgesic effects. Additionally, it has been shown to increase the expression of neurotrophic factors, which may account for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-[2-(trifluoromethyl)benzyl]-3-piperidinol in lab experiments is its high purity and yield. This allows for accurate dosing and reproducible results. Additionally, its wide range of effects allows for a variety of experiments to be conducted. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring is required to ensure the safety of the animals or cells being studied.
将来の方向性
There are several future directions for research on 1-[2-(trifluoromethyl)benzyl]-3-piperidinol. One area of interest is its potential use in the treatment of drug addiction and alcohol dependence. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various neurotransmitter systems and receptors. Finally, more studies are needed to investigate its potential use in the treatment of neurodegenerative diseases.
科学的研究の応用
1-[2-(trifluoromethyl)benzyl]-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction and alcohol dependence. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(18)9-17/h1-2,4,6,11,18H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYXSKVRXPHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






hydrazone](/img/structure/B3834536.png)
hydrazone](/img/structure/B3834542.png)
![nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834549.png)
![2,2'-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B3834557.png)
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3834565.png)
![2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834573.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]morpholine](/img/structure/B3834580.png)
![(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3834583.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B3834603.png)
